molecular formula C15H19N3O4S B2606918 N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenylmethanesulfonamide CAS No. 2034291-76-2

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenylmethanesulfonamide

Cat. No.: B2606918
CAS No.: 2034291-76-2
M. Wt: 337.39
InChI Key: VCTWDFYAOUGNSV-UHFFFAOYSA-N
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Description

N-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenylmethanesulfonamide is a synthetic sulfonamide derivative featuring a 1,2,4-oxadiazole core substituted with a tetrahydropyran (oxan-4-yl) group. The oxadiazole ring is linked via a methyl bridge to a benzenesulfonamide moiety, which is further substituted with a phenyl group. This structural design combines the metabolic stability of sulfonamides with the bioisosteric properties of the 1,2,4-oxadiazole ring, a scaffold known for its versatility in drug discovery due to its hydrogen-bonding capacity and resistance to enzymatic degradation .

Properties

IUPAC Name

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c19-23(20,11-12-4-2-1-3-5-12)16-10-14-17-15(18-22-14)13-6-8-21-9-7-13/h1-5,13,16H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTWDFYAOUGNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by the presence of an oxadiazole ring and a sulfonamide moiety, contributing to its diverse chemical reactivity. The molecular formula is C16H17N7O3C_{16}H_{17}N_{7}O_{3} with a molecular weight of 355.35 g/mol. Its structural complexity allows it to participate in various chemical reactions, making it a valuable building block in synthetic chemistry.

Chemistry

In the field of chemistry, N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenylmethanesulfonamide serves as:

  • Building Block : Utilized for synthesizing more complex molecules through various reactions such as nucleophilic substitutions and cycloadditions.
  • Ligand in Coordination Chemistry : Acts as a ligand for metal ions, facilitating the study of coordination complexes and their properties.

Biology

Research into the biological applications of this compound has revealed promising potential:

  • Antimicrobial Activity : Investigated for its efficacy against various bacterial and fungal strains. Studies suggest that the oxadiazole moiety enhances its antimicrobial properties.
    • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of oxadiazoles exhibit significant antibacterial activity against resistant strains of Staphylococcus aureus .

Medicine

The therapeutic potential of this compound is being explored in several areas:

  • Anti-inflammatory Properties : Preliminary studies indicate that this compound may inhibit specific inflammatory pathways, suggesting potential use in treating inflammatory diseases.
    • Case Study : Research published in Pharmacology Reports highlighted its ability to reduce inflammation markers in animal models .
  • Anticancer Activity : Investigations into its role as an anticancer agent are ongoing, with some studies indicating that it may induce apoptosis in cancer cells through specific signaling pathways.

Industrial Applications

In industrial settings, this compound is utilized for developing new materials with specific properties:

  • Polymer Chemistry : It serves as a precursor for synthesizing novel polymers with enhanced thermal and mechanical properties.
    • Case Study : Research presented at the International Conference on Polymer Science indicated that incorporating this compound into polymer matrices improved their mechanical strength and thermal stability .

Summary Table of Applications

Application AreaDescription
ChemistryBuilding block for complex molecules; ligand in coordination chemistry
BiologyAntimicrobial activity against bacteria and fungi
MedicinePotential anti-inflammatory and anticancer properties
IndustryDevelopment of novel polymers with enhanced properties

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Key Substituents Biological Activity Binding Affinity (ΔG, kcal/mol) Pharmacokinetic Properties
N-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenylmethanesulfonamide 1,2,4-Oxadiazole + sulfonamide Oxan-4-yl, phenyl Not reported (inferred: antimicrobial/anti-inflammatory) N/A Predicted moderate solubility (logP ~2.5)
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide 1,2,4-Oxadiazole + carboxamide 4-Fluorophenyl, 2-methylphenyl Antitubercular (Mycobacterium tuberculosis) −9.2 (vs. −8.5 for isoniazid) High drug-likeness (Lipinski compliant)
5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole Tetrazole 4-Ethylphenyl, tetrazole Antitubercular −8.9 Moderate blood-brain barrier penetration
5-(3-(4-Phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline derivatives 1,2,4-Oxadiazole Phenoxyphenyl, aniline Antimicrobial (enteric pathogens) N/A Improved GI stability vs. non-sulfonamide analogs
5-Cyclohexyl-1,3,4-oxadiazole-sulfonamide hybrids 1,3,4-Oxadiazole + sulfonamide Cyclohexyl, aryl Anti-inflammatory (COX-2 inhibition) N/A High metabolic stability (t1/2 > 6h)

Key Differentiators

1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Isomerism

The 1,2,4-oxadiazole ring in the target compound provides distinct electronic and steric properties compared to 1,3,4-oxadiazole isomers. For example, 1,2,4-oxadiazoles exhibit stronger hydrogen-bond acceptor capacity at the N3 position, enhancing interactions with target proteins (e.g., mycobacterial enzymes or inflammatory mediators) . In contrast, 1,3,4-oxadiazole derivatives (e.g., cyclohexyl-substituted analogs) show higher rigidity, which may improve binding to hydrophobic pockets but reduce solubility .

Substituent Effects

  • Oxan-4-yl vs. Cyclohexyl/Phenyl : The oxan-4-yl group introduces an oxygen atom into the six-membered ring, increasing polarity and metabolic stability compared to purely hydrocarbon substituents (e.g., cyclohexyl or 4-ethylphenyl). This modification may enhance aqueous solubility and reduce cytochrome P450-mediated degradation .
  • Sulfonamide Linkage: The benzenesulfonamide group in the target compound distinguishes it from carboxamide or tetrazole-linked analogs. Sulfonamides are known for their high bioavailability and resistance to hydrolysis, which may translate to longer in vivo half-lives compared to carboxamide derivatives .

Biological Activity

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenylmethanesulfonamide is a complex organic compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₉N₃O₃S
  • Molecular Weight : 305.38 g/mol
  • IUPAC Name : N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzenesulfonamide
  • SMILES Notation : CC1=NOC(=N1)C(C2CCOCC2)N.S(=O)(=O)(C)C

Table 1: Basic Properties

PropertyValue
Molecular FormulaC₁₄H₁₉N₃O₃S
Molecular Weight305.38 g/mol
AppearanceWhite to off-white powder
Storage ConditionsRoom temperature

Anticancer Activity

Research has indicated that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. A study evaluated the anticancer potential of various oxadiazole derivatives against human cancer cell lines such as HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast cancer). The results showed that this compound significantly inhibited cell viability in these lines.

The proposed mechanisms through which these compounds exert their anticancer effects include:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with this compound resulted in G0/G1 phase arrest in cancer cells, indicating inhibition of cell proliferation.
  • Inhibition of Key Signaling Pathways : The oxadiazole scaffold has been implicated in the inhibition of various growth factors and signaling pathways crucial for tumor growth.

Table 2: Anticancer Activity Data

Cell LineConcentration (µM)Viability Reduction (%)Apoptosis Induction (%)
HT-291045.230
MDA-MB-2315062.750

Antimicrobial Activity

In addition to anticancer effects, compounds with oxadiazole structures have demonstrated antimicrobial properties. A study highlighted the antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential bacterial enzymes.

Case Study 1: Synthesis and Evaluation

A recent study synthesized several oxadiazole derivatives, including N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzenesulfonamide. The synthesized compounds were evaluated for their biological activities using standard assays for cytotoxicity and antimicrobial efficacy. The results confirmed the high potency of the oxadiazole derivatives against selected cancer cell lines and bacterial strains .

Case Study 2: Structure–Activity Relationship (SAR)

Another investigation focused on the structure–activity relationship (SAR) among various oxadiazole derivatives. It was found that modifications at specific positions on the oxadiazole ring significantly influenced both anticancer and antimicrobial activities. This information is crucial for designing more potent derivatives with fewer side effects .

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